What is the isotopic purity of Vitamin E-13C2,d6?
What is the isotopic purity of Vitamin E-13C2,d6?
An In-Depth Technical Guide to the Isotopic Purity of Vitamin E-¹³C₂,d₆
For researchers, scientists, and drug development professionals utilizing isotopically labeled compounds, a precise understanding of isotopic purity is paramount for data integrity and experimental reproducibility. This guide provides a detailed overview of the isotopic purity of Vitamin E-¹³C₂,d₆, a commonly used internal standard in mass spectrometry-based bioanalysis.
Data Presentation: Isotopic and Chemical Purity
The isotopic purity of Vitamin E-¹³C₂,d₆, specifically α-tocopherol labeled with two ¹³C atoms and six deuterium atoms, is a critical parameter for its use in quantitative studies. The data presented below is sourced from commercially available standards.
| Parameter | Specification | Supplier | Product Code |
| ¹³C₂ Enrichment | 99% | Cambridge Isotope Laboratories, Inc. | CDLM-11053-1.2[1] |
| d₆ Enrichment | 98% | Cambridge Isotope Laboratories, Inc. | CDLM-11053-1.2[1] |
| Chemical Purity | 98% | Cambridge Isotope Laboratories, Inc. | CDLM-11053-1.2[1] |
Note: Isotopic enrichment refers to the percentage of the labeled molecules that contain the specified stable isotopes.
Experimental Protocols for Determining Isotopic Purity
The determination of isotopic purity for mixed-isotope labeled compounds like Vitamin E-¹³C₂,d₆ requires sophisticated analytical techniques capable of differentiating between various isotopologues. High-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary methods employed for this purpose.
High-Resolution Mass Spectrometry (HRMS)
Electrospray ionization-high-resolution mass spectrometry (ESI-HRMS) is a powerful technique for assessing the isotopic purity of stable isotope-labeled organic compounds.[2][3] It offers high sensitivity and accuracy, requiring minimal sample consumption.[3][4]
Methodology:
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Sample Preparation: The Vitamin E-¹³C₂,d₆ standard is diluted to an appropriate concentration in a suitable solvent, such as methanol or acetonitrile.
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Infusion and Ionization: The sample is directly infused into the ESI source of the HRMS instrument. The Vitamin E molecules are ionized, typically forming protonated molecules [M+H]⁺.
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Mass Analysis: The instrument is operated in high-resolution mode to acquire the mass spectrum. This high resolution is crucial to separate the isotopic peaks of the different isotopologues of Vitamin E, which have very small mass differences.
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Data Analysis:
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The acquired spectrum will show a cluster of peaks corresponding to the different isotopic compositions of the Vitamin E molecules.
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The intensity of the peak for the fully labeled Vitamin E-¹³C₂,d₆ is measured.
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The intensities of peaks corresponding to molecules with fewer labels (e.g., ¹³C₁,d₆; ¹³C₂,d₅) and the unlabeled compound are also measured.
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A correction for the natural abundance of isotopes (e.g., ¹³C, ²H, ¹⁷O, ¹⁸O) in the molecule is applied to the peak intensities.
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The isotopic purity is calculated based on the relative intensities of the corrected isotopolog peaks.[2]
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Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy, particularly ¹³C-NMR and ²H-NMR (Deuterium NMR), provides detailed information about the location and extent of isotopic labeling.
Methodology:
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Sample Preparation: A concentrated solution of the Vitamin E-¹³C₂,d₆ standard is prepared in a suitable deuterated solvent (e.g., chloroform-d, methanol-d₄).
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¹³C-NMR Analysis:
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A proton-decoupled ¹³C-NMR spectrum is acquired.
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The signals corresponding to the ¹³C-labeled carbon atoms will be significantly enhanced in intensity compared to the signals from the carbons at natural abundance.
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The isotopic enrichment of ¹³C can be determined by comparing the integral of the enriched carbon signals to those of non-enriched carbons in the molecule or to an internal standard of known concentration.
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²H-NMR Analysis:
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A ²H-NMR spectrum is acquired.
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This spectrum will show signals only from the deuterium atoms.
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The positions of the signals confirm the locations of the deuterium labels.
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The overall deuterium enrichment can be quantified by comparing the total integral of the deuterium signals to that of a known internal standard.
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Visualizations
Experimental Workflow for HRMS-based Isotopic Purity Determination
Caption: Workflow for determining isotopic purity using HRMS.
Logical Relationship of Purity Parameters
Caption: Relationship between chemical and isotopic purity.
References
- 1. Vitamin E (α-tocopherol) (dimethyl-¹³Câ, 99%; dimethyl-Dâ, 98%) 100 µg/mL in methanol - Cambridge Isotope Laboratories, CDLM-11053-1.2 [isotope.com]
- 2. researchgate.net [researchgate.net]
- 3. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
